molecular formula C11H12O5 B14083285 2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid

2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid

Cat. No.: B14083285
M. Wt: 224.21 g/mol
InChI Key: GPRWPGCGTVVBOR-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is known for its unique structure, which includes a benzo-fused trioxonine ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoic acid derivative with a trioxane compound in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the trioxonine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine: A closely related compound with a similar ring structure but lacking the carboxylic acid group.

    Benzo-9-crown-3 ether: Another related compound with a similar trioxonine ring system.

Uniqueness

2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2,3,5,6-tetrahydro-1,4,7-benzotrioxonine-9-carboxylic acid

InChI

InChI=1S/C11H12O5/c12-11(13)8-1-2-9-10(7-8)16-6-4-14-3-5-15-9/h1-2,7H,3-6H2,(H,12,13)

InChI Key

GPRWPGCGTVVBOR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)O)OCCO1

Origin of Product

United States

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